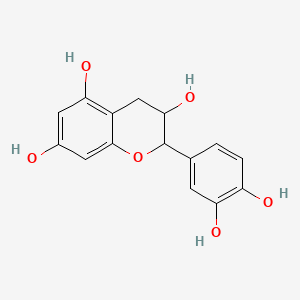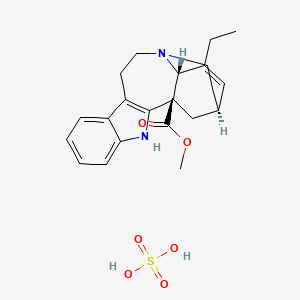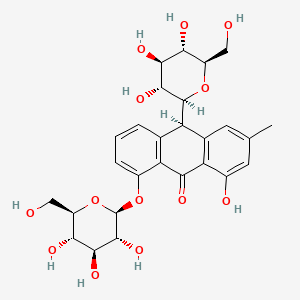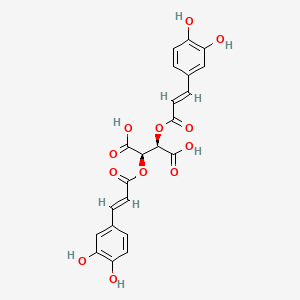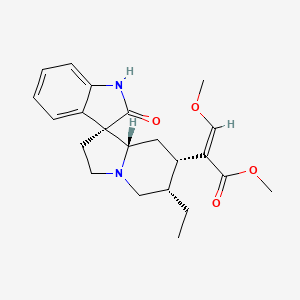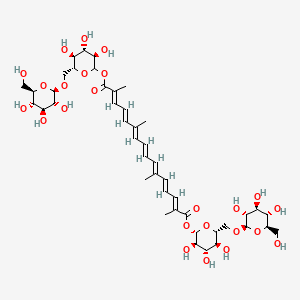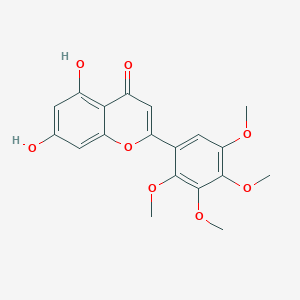
5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone is a natural product found in Psiadia punctulata and Gardenia thailandica with data available.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The synthesis and structural analysis of 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone and similar compounds have been a subject of interest in phytochemistry. For instance, Horie et al. (1988) synthesized several dimethoxyflavones, including compounds closely related to 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone, and clarified their properties using UV and NMR spectral data (Horie et al., 1988).
Natural Occurrence and Isolation
- Flavones, including 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone, have been isolated from various plants, such as Psiadia punctulata, as reported by Juma et al. (2001). This demonstrates the compound's presence in nature and its potential for extraction from plant sources (Juma et al., 2001).
Biotransformation and Metabolism
- The metabolism and biotransformation of polymethoxyflavones like 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone have been studied, particularly in the context of human gut bacteria. For example, Kim et al. (2014) investigated how polymethoxyflavones are metabolized by human intestinal bacterium, leading to the production of various demethylated metabolites, which could have different biological activities (Kim et al., 2014).
Potential Biological Activities
- Some studies have explored the biological activities of compounds structurally similar to 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone. For instance, Kongkum et al. (2012) isolated flavones from Gardenia carinata, demonstrating activities like DNA topoisomerase IIα inhibition and anti-HIV-1 properties (Kongkum et al., 2012).
Antitumor Potential
- Research on flavones structurally similar to 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone has indicated potential antitumor activities. For example, Seo et al. (2003) isolated flavones from Artemisia argyi, which exhibited inhibitory activities against tumor cell lines and neovascularization (Seo et al., 2003).
Propiedades
Número CAS |
206358-02-3 |
|---|---|
Nombre del producto |
5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone |
Fórmula molecular |
C19H18O8 |
Peso molecular |
374.34 |
Sinónimos |
2'-Methoxytricin-4'-methylether; 5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




